![molecular formula C12H19NOS B13310609 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with 2-butanone under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol: This compound is unique due to its specific structure and functional groups.
4-({[4-(Ethylsulfanyl)phenyl]methyl}amino)butan-2-ol: Similar in structure but with an ethyl group instead of a methyl group.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)pentan-2-ol: Similar but with a pentan-2-ol backbone instead of butan-2-ol.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H19NOS |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
Clave InChI |
VTTGDIKKHLGKLM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCC1=CC=C(C=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
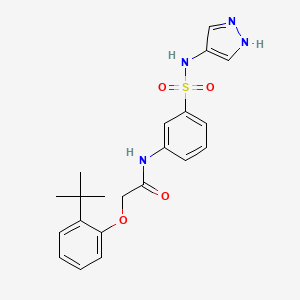
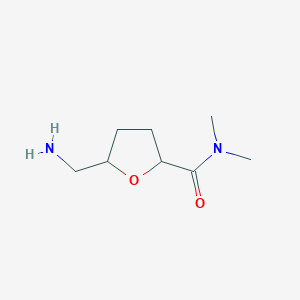
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)


![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
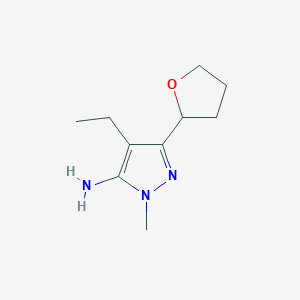
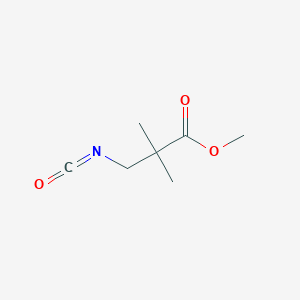
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
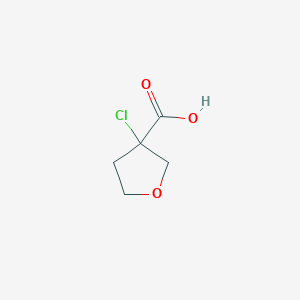
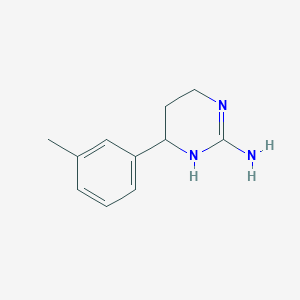
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
